7-Methylbenzo[b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 7-Methylbenzo[b]thiophene often involves palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. For instance, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes can be prepared by this method, using 7-bromo or 7-amino-2,3-dimethylbenzo[b]thiophenes with substituted anilines and bromobenzenes, demonstrating a versatile approach to modifying the benzo[b]thiophene core for various applications (Queiroz et al., 2007).
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives, including those with a methyl group at the 7-position, has been characterized through various spectroscopic techniques. For instance, X-ray crystallography has been used to compare the structures of methylbenzo[b]thiophene 1,1-dioxides, revealing insights into the planarity and intermolecular arrangements of these molecules (Faghi et al., 1988).
Chemical Reactions and Properties
Benzo[b]thiophene derivatives undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. These reactions include bromination, nitration, and substitution reactions that enable the introduction of diverse functional groups into the benzo[b]thiophene framework. For example, the bromination and nitration of 7-chloro-3-methylbenzo[b]thiophen have been explored, offering pathways to 2-substituted compounds and demonstrating the compound's versatility (Chapman et al., 1972).
Physical Properties Analysis
The physical properties of 7-Methylbenzo[b]thiophene derivatives, such as their melting points, solubility, and crystal structures, are influenced by the nature of the substituents and the overall molecular architecture. Studies on the X-ray structure of methylbenzo[b]thiophene 1,1-dioxides provide valuable information on the effect of methylation on the physical characteristics of these compounds, including their crystalline states and solubility (Faghi et al., 1988).
Chemical Properties Analysis
The chemical properties of 7-Methylbenzo[b]thiophene derivatives, such as their reactivity towards electrophilic and nucleophilic agents, their potential for further chemical transformations, and their stability, are central to their utility in various applications. The synthesis and reactivity studies of these compounds shed light on their potential for use in developing new materials and pharmaceuticals (Queiroz et al., 2007).
Scientific Research Applications
Chemical Reactions and Derivative Synthesis : 7-Methylbenzo[b]thiophene has been used as a precursor for the synthesis of various derivatives through reactions like nitration, bromination, and acetylation. These derivatives have potential applications in different chemical and pharmaceutical fields (Chapman, Clarke, & Manolis, 1972).
Pharmacologically Active Derivatives : Studies have shown that certain derivatives of 7-Methylbenzo[b]thiophene, such as 3-(N-Alkyl-N-2-chloroethylaminomethyl)-5- or 7-halogenobenzo[b]thiophens, possess pharmacological activity. These compounds have been synthesized and analyzed for potential medical applications (Chapman, Clarke, & Sawhney, 1968).
Photocyclization and Photochromic Properties : The derivatives of 7-Methylbenzo[b]thiophene have been explored for their photoreactive properties. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which include 7-Methylbenzo[b]thiophene units, exhibit reversible photocyclization and show potential as materials with photochromic properties (Uchida, Nakayama, & Irie, 1990).
Antioxidant Activity Evaluation : Research on 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which are derivatives of 7-Methylbenzo[b]thiophene, has shown that these compounds exhibit significant antioxidant properties. This finding suggests potential applications in the development of antioxidants and related health products (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Urokinase Inhibition : 4-Substituted benzo[b]thiophene-2-carboxamidines, derived from 7-Methylbenzo[b]thiophene, have been synthesized and identified as potent and selective inhibitors of urokinase-type plasminogen activator. This finding highlights their potential in therapeutic applications, particularly in treating conditions involving urokinase activity (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).
Safety And Hazards
Future Directions
Thiophene derivatives, including 7-Methylbenzo[b]thiophene, have been the focus of many research studies due to their potential biological activities. For instance, they have been studied for their potential anti-inflammatory and anticancer properties . Future research could focus on further exploring these properties and developing new therapeutic agents based on these compounds .
properties
IUPAC Name |
7-methyl-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVNUSWMTZFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879737 | |
Record name | 7-Methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylbenzo[b]thiophene | |
CAS RN |
14315-15-2 | |
Record name | Benzo(b)thiophene, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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